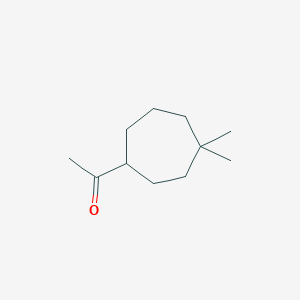
1-(4,4-Dimethylcycloheptyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4,4-Dimethylcycloheptyl)ethanone” is a chemical compound with the CAS Number: 1507473-96-2 . It has a molecular weight of 168.28 . The IUPAC name for this compound is this compound . It is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H20O/c1-9(12)10-5-4-7-11(2,3)8-6-10/h10H,4-8H2,1-3H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 168.28 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Enzymatic C-Demethylation
A study explored the enzymatic C-demethylation of a novel dipeptidyl peptidase-4 inhibitor, which underwent major metabolic reactions including hydroxylation and carbonyl reduction in a hepatic microsomal system. This process resulted in the formation of a C-demethylated metabolite, illustrating the compound's metabolic pathway in rat liver microsomes (H. Yoo et al., 2008).
Nickel-Catalyzed Alkylation and Transfer Hydrogenation
Research on nickel-catalyzed alkylation and transfer hydrogenation of α,β-unsaturated enones with methanol demonstrated a novel method for the selective reduction of C═C bonds. This study highlights the utility of methanol as an efficient reducing and alkylating agent in organic synthesis, offering insights into catalytic transfer hydrogenation processes (Nahury Castellanos-Blanco et al., 2012).
Crystallographic and Vibrational Studies
An investigation into the molecular structure and properties of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone utilized X-ray diffraction and vibrational spectroscopy. This research provides detailed insights into the compound's molecular geometry, supporting the development of new materials with desired physical and chemical properties (C. S. Chidan Kumar et al., 2015).
Antimicrobial Activity of Pyrazole Derivatives
A study focused on synthesizing and evaluating the antimicrobial activity of 3,4-substituted pyrazoles derived from aryl ethanone. These compounds exhibited significant antibacterial and antifungal effects, suggesting potential for developing new antimicrobial agents (GANESH AKULA et al., 2019).
Synthesis and Application of a Coordination Polymer
Research on the synthesis and characterization of a dimethyltin(IV) coordination polymer demonstrated its application as a catalyst for Baeyer–Villiger oxidation under solvent-free conditions. This study contributes to the field of catalysis, particularly in the development of environmentally friendly catalytic processes (L. Martins et al., 2016).
Safety and Hazards
The safety information for “1-(4,4-Dimethylcycloheptyl)ethanone” indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse cautiously with water .
Propriétés
IUPAC Name |
1-(4,4-dimethylcycloheptyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-9(12)10-5-4-7-11(2,3)8-6-10/h10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVGSBGDKTVPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

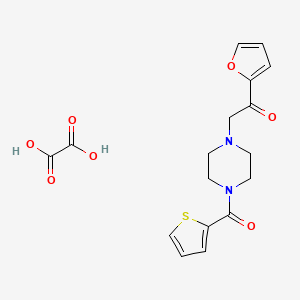
![2,5-dichloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2932186.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(3-fluorophenoxy)-N-methylpropanamide](/img/structure/B2932188.png)
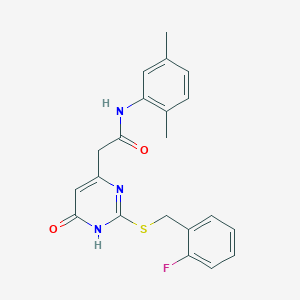
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2932190.png)
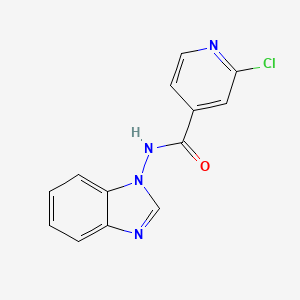
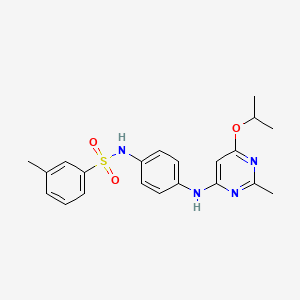
![Rac-methyl (3R,4R)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate](/img/structure/B2932195.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-[1-(2,4-dichlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2932198.png)
![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2932200.png)
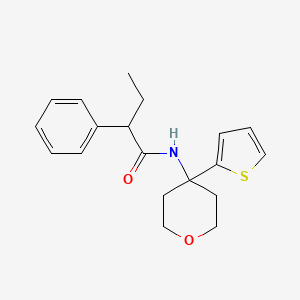
![N-(1,3-benzodioxol-5-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2932204.png)